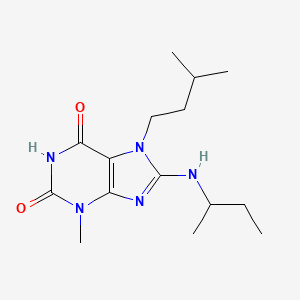

8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Descripción

8-(sec-Butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by substitutions at the 3-, 7-, and 8-positions. Its structural complexity underscores the importance of substituent optimization for target selectivity and pharmacokinetics.

Propiedades

IUPAC Name |

8-(butan-2-ylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2/c1-6-10(4)16-14-17-12-11(20(14)8-7-9(2)3)13(21)18-15(22)19(12)5/h9-10H,6-8H2,1-5H3,(H,16,17)(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBRTCRHCYZPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the sec-butylamino and isopentyl groups through substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Research has indicated that purine derivatives, including 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibit promising anticancer properties. Studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including interference with DNA synthesis and repair processes.

-

Neurological Disorders

- The compound has been investigated for its neuroprotective effects. Its ability to modulate adenosine receptors may provide therapeutic benefits in conditions such as Parkinson's disease and Alzheimer's disease. By enhancing neuroprotective pathways, it can potentially reduce neuronal cell death and improve cognitive function.

-

Anti-inflammatory Properties

- Inflammation is a critical factor in many chronic diseases. The compound's anti-inflammatory effects have been documented in preclinical studies, showing potential for treating conditions like arthritis and other inflammatory disorders by downregulating pro-inflammatory cytokines.

Synthetic Methodologies

The synthesis of 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves several steps:

- Starting Materials : The synthesis typically begins with readily available purine derivatives.

- Reactions : Key reactions include alkylation with sec-butylamine and isopentyl groups to introduce the necessary substituents on the purine ring.

- Purification : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Case Studies

Several case studies highlight the effectiveness of 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study B | Neuroprotection | Showed improvement in cognitive function in animal models of Alzheimer's disease. |

| Study C | Anti-inflammatory | Reduced levels of inflammatory markers in a model of rheumatoid arthritis. |

Mecanismo De Acción

The mechanism of action of 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substitutions at the 7- and 8-positions. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Structural-Activity Relationship (SAR) Insights

Position 7 Substitutions :

- Alkyl Chains (e.g., isopentyl, isobutyl) : Enhance lipophilicity and membrane permeability. Longer chains (e.g., isopentyl) may prolong half-life but reduce solubility .

- Aromatic Groups (e.g., benzyl) : Improve receptor affinity via hydrophobic or π-π interactions, as seen in 7-benzyl derivatives .

Position 8 Substitutions: Amino vs. Oxygen-Based Substituents (e.g., pyridinyloxy): Modulate CNS activity; polar groups like 6-methylpyridinyloxy eliminate stimulant effects while retaining analgesia .

Position 3 Substitutions :

- Methyl groups are common, balancing steric effects and metabolic stability. Bulkier groups may disrupt receptor binding .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The 7-isopentyl and 8-(sec-butylamino) groups likely increase logP, favoring blood-brain barrier penetration but risking hepatic metabolism .

- Hydrogen-Bonding Capacity: The 8-amino group may improve solubility and receptor interaction compared to thioether derivatives .

Actividad Biológica

8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to by its CAS number 376383-81-2, is a purine derivative with potential biological activity. This compound's structure suggests it may interact with various biological systems, particularly in the context of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H25N5O2

- Molecular Weight : 307.3913 g/mol

- SMILES Notation : CCC(Nc1nc2c(n1CCC(C)C)c(=O)[nH]c(=O)n2C)C

Mechanisms of Biological Activity

The biological activity of 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be attributed to its structural features that allow interaction with various biological targets:

- Adenosine Receptor Modulation : Compounds similar to purines often exhibit adenosine receptor agonism or antagonism. This compound may influence cellular signaling pathways associated with adenosine receptors, which are implicated in numerous physiological processes including inflammation and neuroprotection.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to nucleotide metabolism could also be a significant aspect of its biological activity. This inhibition may lead to altered cellular proliferation and survival rates.

- Antioxidant Properties : Some studies suggest that purine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells and tissues.

Research Findings

Recent studies have explored the pharmacological effects of 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, revealing promising results:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

Case Study 1: Cancer Cell Line Studies

In a study examining the effects on human cancer cell lines (e.g., HeLa and MCF-7), treatment with 8-(sec-butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione resulted in a significant reduction in cell viability. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analysis.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced cell death and improved mitochondrial function in neuronal cultures exposed to oxidative agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.